molecular formula C8H11N3O3 B12457805 Methyl 2-(3-carbamoylpyrazol-1-yl)propanoate

Methyl 2-(3-carbamoylpyrazol-1-yl)propanoate

Cat. No.: B12457805
M. Wt: 197.19 g/mol
InChI Key: VREIGVVDSCDVQA-UHFFFAOYSA-N
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Description

Methyl 2-(3-carbamoylpyrazol-1-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-carbamoylpyrazol-1-yl)propanoate typically involves the reaction of 3-carbamoylpyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrazole ring to the acrylate. The reaction is conducted in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-carbamoylpyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(3-carbamoylpyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-carbamoylpyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(3-carbamoylpyrazol-1-yl)propanoate is unique due to the presence of the carbamoyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 2-(3-carbamoylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H11N3O3/c1-5(8(13)14-2)11-4-3-6(10-11)7(9)12/h3-5H,1-2H3,(H2,9,12)

InChI Key

VREIGVVDSCDVQA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=CC(=N1)C(=O)N

Origin of Product

United States

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